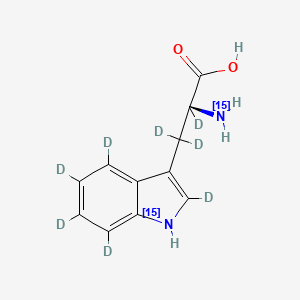

L-Tryptophan-15N2,d8

CAS No.:

Cat. No.: VC16659947

Molecular Formula: C11H12N2O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | (2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D,12+1,13+1 |

| Standard InChI Key | QIVBCDIJIAJPQS-NPMFFDEESA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C([15NH]2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Introduction

Chemical and Structural Characteristics of L-Tryptophan-15N2,d8

Molecular Composition and Isotopic Labeling

L-Tryptophan-15N2,d8 is a derivative of the essential amino acid L-tryptophan, where eight hydrogen atoms are replaced with deuterium (2H) and two nitrogen-14 atoms with nitrogen-15. The molecular formula is C11H2D8N2O2, with a precise molecular weight of 224.34 g/mol. The deuterium labels are strategically positioned at the α, β, β, 2, 4, 5, 6, and 7 positions of the indole ring and side chain, while the 15N isotopes replace the amine and indole nitrogen atoms . This labeling pattern minimizes metabolic scrambling and ensures stable isotopic enrichment during experimental workflows.

Table 1: Key Physical and Chemical Properties

Structural Elucidation and Spectroscopic Data

The compound’s structure is confirmed via high-resolution mass spectrometry (HRMS) and multidimensional NMR. The SMILES string ([2H][13C]1=[13C]([2H])[13C]([2H])=[13C]([2H])[13C]2=[13C]1[13C]([13C]([2H])([2H])[13C@@]([15NH2])([2H])[13C](O)=O)=[13C]([2H])[15NH]2) and InChI key (QIVBCDIJIAJPQS-CYBDOTFISA-N) provided by Sigma-Aldrich highlight the positions of isotopic labels. NMR spectra reveal distinct shifts for deuterated protons (e.g., α- and β-deuterons at 4.2–4.5 ppm) and 15N-coupled resonances, which are critical for assignments in protein studies .

Synthesis and Quality Control

Production Methods

L-Tryptophan-15N2,d8 is synthesized via microbial fermentation using Escherichia coli strains cultured in media enriched with 15N-labeled ammonium salts and deuterated glucose. Post-fermentation purification involves ion-exchange chromatography and recrystallization to achieve >98% isotopic purity . Cambridge Isotope Laboratories, a leading manufacturer, employs gas chromatography-mass spectrometry (GC-MS) to verify label incorporation and eliminate unlabeled contaminants .

Analytical Validation

Quality control protocols include:

-

Isotopic purity analysis: Measured via elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) to confirm 15N2 and d8 enrichment .

-

Chiral purity assessment: High-performance liquid chromatography (HPLC) with chiral columns ensures >99% enantiomeric excess for the L-form .

-

Residual solvent testing: Gas chromatography (GC) detects traces of fermentation byproducts (e.g., acetone, ethanol) .

Applications in Biomedical Research

Mass Spectrometry-Based Quantitation

In liquid chromatography-tandem MS (LC-MS/MS), L-Tryptophan-15N2,d8 serves as an internal standard for quantifying endogenous tryptophan levels in biological matrices. Its +21 Da mass shift (due to d8 and 15N2) prevents overlap with unlabeled analytes, enabling precise measurements in plasma, cerebrospinal fluid, and tissue extracts . For example, a 2024 study quantified tryptophan metabolism in depression models using this standard, revealing disrupted kynurenine pathway activity .

Protein Dynamics and NMR Spectroscopy

Deuteration reduces dipole-dipole interactions in NMR, extending relaxation times and enhancing resolution for large proteins (>50 kDa). L-Tryptophan-15N2,d8 is incorporated into proteins via cell-free expression systems, allowing site-specific probing of side-chain dynamics. In a 2023 study, deuterated tryptophan residues in a G-protein-coupled receptor (GPCR) enabled detection of conformational changes during ligand binding .

Table 2: Key Applications and Case Studies

Future Directions and Innovations

Advanced Labeling Techniques

Emerging methods like cell-free protein synthesis with site-specific deuteration could enable precise labeling of tryptophan residues in membrane proteins, enhancing structural studies of drug targets .

Expanding Applications in Metabolomics

Integration with high-resolution ion mobility spectrometry (HRIMS) may improve detection of low-abundance tryptophan metabolites in complex samples, advancing research on neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume